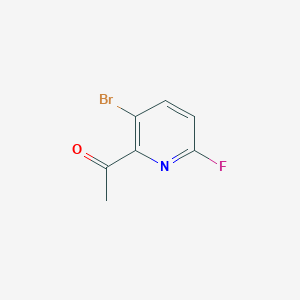

1-(3-Bromo-6-fluoropyridin-2-yl)ethanone

Descripción

Foundational Significance of Pyridinone Scaffolds in Organic Synthesis and Medicinal Chemistry

Pyridinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. frontiersin.orgnih.govnih.gov These six-membered nitrogen-containing heterocycles can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with proteins and enzymes. frontiersin.orgnih.govnih.gov Their structural versatility allows for the introduction of various substituents at multiple positions, enabling the creation of diverse chemical libraries for drug discovery. frontiersin.orgnih.govnih.gov

The pyridinone core is a key component in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. frontiersin.orgnih.govnih.gov In organic synthesis, pyridinone derivatives serve as versatile intermediates for the construction of more complex molecular architectures. researchgate.net

Strategic Impact of Halogenation (Bromine and Fluorine) on Molecular Reactivity and Biological Functionality

The introduction of halogen atoms, such as bromine and fluorine, onto the pyridinone ring has a profound impact on the molecule's properties. Halogenation can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. discoveryoutsource.comnih.gov

Fluorine , being the most electronegative element, can modulate the acidity (pKa) of nearby functional groups and form strong, polarized bonds. nih.govresearchgate.net The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. nih.govnih.gov Furthermore, fluorine's ability to participate in hydrogen bonding and other non-covalent interactions can enhance a molecule's binding potency and selectivity. discoveryoutsource.combenthamscience.com

Bromine , with its larger atomic size, can introduce favorable steric interactions and serve as a site for further chemical modifications through cross-coupling reactions. discoveryoutsource.com The carbon-bromine bond is a versatile handle for introducing new functional groups, making brominated pyridinones valuable intermediates in multi-step syntheses. rsc.org

The synergistic effect of having both bromine and fluorine on the same pyridinone scaffold can offer unique advantages in designing molecules with optimized properties for specific applications.

Positioning of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone within Advanced Organic Synthesis and Drug Discovery Research

This compound is a specialized chemical intermediate that embodies the strategic advantages of halogenated pyridinones. Its structure, featuring a bromine atom, a fluorine atom, and an acetyl group on the pyridine (B92270) ring, provides multiple reactive sites for further chemical transformations.

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the context of drug discovery and materials science. The presence of the bromine atom allows for the introduction of various aryl, alkyl, or other functional groups via transition metal-catalyzed cross-coupling reactions. The fluorine atom contributes to the modulation of the electronic properties of the pyridine ring and can enhance the biological activity of the final products. The acetyl group offers another point for chemical modification, such as conversion to other functional groups or for use in condensation reactions.

While specific, publicly available research exclusively focused on this compound is limited, its structural motifs are found in patented compounds investigated for their therapeutic potential, suggesting its role as a key intermediate in the synthesis of novel bioactive molecules.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1807542-88-6 |

| Molecular Formula | C₇H₅BrFNO |

| Molecular Weight | 218.02 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

Synthesis and Reactivity

Detailed synthetic procedures for this compound are not widely published in peer-reviewed journals but are likely to follow established methods for the functionalization of pyridine rings. A plausible synthetic route could involve the bromination and fluorination of a suitable pyridinone precursor, followed by the introduction of the acetyl group.

The reactivity of this compound is dictated by its functional groups:

The Bromine Atom: Susceptible to nucleophilic aromatic substitution and a key participant in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

The Fluorine Atom: Generally stable but can influence the regioselectivity of reactions on the pyridine ring.

The Acetyl Group: The carbonyl group can undergo nucleophilic addition, and the alpha-protons are acidic enough to participate in enolate chemistry.

Applications in Research

Given its structure, this compound is a highly valuable intermediate for the synthesis of a diverse range of compounds, particularly in the field of medicinal chemistry. It is a precursor for the development of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other potential therapeutic agents. The ability to selectively modify the different positions of the substituted pyridine ring allows for the systematic exploration of the structure-activity relationship (SAR) of new chemical entities.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-bromo-6-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGVMQPDGYNPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=N1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601264413 | |

| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807542-88-6 | |

| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1 3 Bromo 6 Fluoropyridin 2 Yl Ethanone

De Novo Synthesis Pathways for 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone

De novo synthesis, the construction of a target molecule from acyclic precursors, offers a versatile approach to complex heterocyclic systems. While specific literature detailing a complete de novo synthesis of this compound is not prevalent, established methodologies for pyridine (B92270) ring formation can be adapted. These pathways often involve the condensation of dicarbonyl compounds, or their synthetic equivalents, with ammonia (B1221849) or other nitrogen sources. The challenge in such an approach lies in the precise introduction of the bromine, fluorine, and ethanone (B97240) functionalities at the desired positions during the ring-forming cascade or in subsequent steps.

Optimization of Reaction Conditions and Reagent Selection

For any proposed de novo synthesis, the optimization of reaction conditions is paramount to achieving a desirable yield and purity of the target compound. Key parameters that would require careful tuning include temperature, pressure, reaction time, and the choice of solvent and catalyst. The selection of reagents is equally critical. For instance, the source of the nitrogen atom, the nature of the carbonyl precursors, and the timing of the introduction of the halogen atoms would significantly influence the outcome of the synthesis.

A hypothetical de novo approach might involve the cyclization of a precursor already containing the ethanone moiety and the requisite carbon backbone. The introduction of the halogen atoms could then be envisioned in a post-cyclization functionalization sequence. The regioselectivity of these halogenation steps would be a primary focus of optimization.

Convergent Synthetic Strategies Utilizing Pyridine Building Blocks

Convergent synthesis, where pre-functionalized fragments of the target molecule are prepared separately and then combined, often provides a more efficient and higher-yielding route to complex molecules like this compound. In this context, a plausible strategy would involve the use of a pre-existing, suitably substituted pyridine ring as a scaffold for further functionalization.

Regioselective Functionalization of Pyridine Rings

The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for regioselective functionalization. Electrophilic aromatic substitution on an unsubstituted pyridine ring is generally difficult and often requires harsh conditions, typically leading to substitution at the 3- and 5-positions. However, the presence of activating or directing groups can significantly influence the position of substitution.

Recent advancements in synthetic methodology have provided more subtle and selective ways to functionalize the pyridine nucleus. For instance, the use of Zincke imine intermediates, formed by the ring-opening of pyridinium (B92312) salts, allows for the transformation of the electron-deficient heterocycle into a more reactive acyclic system. This strategy has been successfully employed for the highly regioselective halogenation of pyridines at the 3-position under mild conditions. Computational and experimental studies of these reactions indicate that the nature of the halogen electrophile can influence the selectivity-determining step.

Introduction of Halogen and Ethanone Moieties

A convergent approach to this compound would likely involve the sequential introduction of the bromine, fluorine, and ethanone groups onto a pyridine precursor. The order of these introductions is a key strategic consideration, as the existing substituents will influence the regioselectivity of subsequent reactions.

The introduction of a bromine atom at the 3-position of a 2-substituted-6-fluoropyridine is a critical step. N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. It serves as a source of electrophilic bromine and is often preferred over liquid bromine due to its solid nature and milder reaction conditions.

A plausible synthetic route could start from a 2-acetyl-6-fluoropyridine intermediate. The bromination of this substrate would be directed by the existing substituents. The acetyl group at the 2-position and the fluorine at the 6-position would influence the electronic distribution within the pyridine ring, potentially favoring bromination at the 3-position. A patent for the synthesis of a related compound, 2-methoxy-3-bromo-5-fluoropyridine, describes the use of either N-bromosuccinimide or liquid bromine for the regioselective bromination of 2-methoxy-5-fluoropyridine. This suggests that similar conditions could be applicable for the synthesis of the target molecule.

Table 1: Representative Conditions for Bromination of Fluorinated Pyridines

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product |

| 2-Methoxy-5-fluoropyridine | N-Bromosuccinimide | Acetonitrile (B52724) | 20-90 | 2-6 | 2-Methoxy-3-bromo-5-fluoropyridine |

| 2-Methoxy-5-fluoropyridine | Liquid Bromine | Acetic Acid | 20-90 | 2-6 | 2-Methoxy-3-bromo-5-fluoropyridine |

This table is based on analogous reactions and represents plausible conditions for the synthesis of the target compound's precursors.

The introduction of a fluorine atom onto a pyridine ring can be achieved through several methods. One common approach is nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as a chloropyridine or nitropyridine. In the context of synthesizing this compound, a potential strategy would be to start with a 3-bromo-6-chloropyridine derivative and displace the chlorine atom with a fluoride (B91410) source, such as potassium fluoride. The rate of SNAr reactions on halopyridines is influenced by the nature of the leaving group, with fluorides often being surprisingly reactive due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.orgwyzant.com

Another powerful method for introducing fluorine is the Balz-Schiemann reaction. wikipedia.org This reaction involves the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically tetrafluoroborate (B81430) (BF4-), to yield the corresponding fluoropyridine. A plausible convergent synthesis could therefore start from a 2-amino-3-bromopyridine (B76627) derivative, which would first be acylated at the 2-position, followed by diazotization and fluorination to introduce the fluorine at the 6-position. A Chinese patent (CN102898358A) details a similar transformation for the preparation of 2-bromo-3-fluoro-6-picoline from 3-amino-2-bromo-6-picoline via a diazotization reaction in anhydrous hydrogen fluoride.

Table 2: Potential Fluorination Strategies for Pyridine Derivatives

| Precursor | Reagents | Reaction Type | Product |

| 3-Bromo-6-chloropyridin-2-yl ethanone | KF, phase-transfer catalyst | Nucleophilic Aromatic Substitution | This compound |

| 2-Amino-3-bromopyridin-2-yl ethanone | 1. NaNO2, HBF4; 2. Heat | Balz-Schiemann Reaction | This compound |

| 3-Amino-2-bromopyridine derivative | NaNO2, anhydrous HF | Diazotization/Fluorination | 2-Bromo-3-fluoropyridine derivative |

This table outlines hypothetical but mechanistically sound approaches to the fluorination step.

Carbonyl Group Formation via Organometallic Reagents (e.g., Methylmagnesium Chloride)

The synthesis of 2-acetylpyridine (B122185) derivatives, such as this compound, can be effectively achieved through the reaction of an organometallic reagent with a corresponding pyridine-2-carbonitrile (B1142686) precursor. The use of a Grignard reagent, specifically methylmagnesium chloride or bromide, represents a well-established method for introducing an acetyl group onto a pyridine ring. google.commasterorganicchemistry.com

The general strategy involves the nucleophilic addition of the Grignard reagent to the carbon atom of the nitrile group in a precursor like 3-bromo-6-fluoropyridine-2-carbonitrile. This reaction proceeds in two main stages: the formation of an imine intermediate followed by acidic hydrolysis to yield the final ketone. masterorganicchemistry.comyoutube.com

Reaction Scheme:

Nucleophilic Addition: The methylmagnesium chloride attacks the electrophilic carbon of the nitrile group. The electron pair from the carbon-nitrogen triple bond is pushed onto the nitrogen atom, forming a magnesium salt of an imine (an iminate). youtube.comyoutube.com This intermediate is stable and does not react further with another equivalent of the Grignard reagent because of the negative charge on the nitrogen. youtube.com

Hydrolysis: The reaction mixture is then treated with an aqueous acid (workup). The iminate is first protonated to form a neutral imine. youtube.comyoutube.com The imine is subsequently hydrolyzed under acidic conditions. This involves protonation of the imine nitrogen, making the carbon atom susceptible to nucleophilic attack by water. A series of proton transfers and the elimination of ammonia lead to the formation of the desired carbonyl group, yielding this compound. masterorganicchemistry.comyoutube.com

Table 1: Mechanistic Steps for Grignard Reaction with a Pyridine-2-Carbonitrile

| Step | Description | Reactants | Intermediate/Product |

| 1 | The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbon of the nitrile. | 3-bromo-6-fluoropyridine-2-carbonitrile, Methylmagnesium chloride | Iminate-magnesium halide salt |

| 2 | The reaction is quenched with an aqueous acid (e.g., H₃O⁺). The nitrogen is protonated. | Iminate-magnesium halide salt, H₃O⁺ | Imine |

| 3 | The imine nitrogen is further protonated to form an iminium ion, increasing the electrophilicity of the carbon. | Imine, H₃O⁺ | Iminium ion |

| 4 | A water molecule attacks the iminium carbon. | Iminium ion, H₂O | Carbinolamine intermediate |

| 5 | A proton transfer occurs from the oxygen to the nitrogen. | Carbinolamine intermediate | Protonated carbinolamine |

| 6 | The protonated amino group is eliminated as ammonia (NH₃), a good leaving group. | Protonated carbinolamine | Protonated ketone |

| 7 | Deprotonation of the carbonyl oxygen by a base (e.g., H₂O or NH₃) yields the final ketone product. | Protonated ketone, H₂O/NH₃ | This compound |

This synthetic route is highly effective for preparing ketones from nitriles and is a powerful tool for creating carbon-carbon bonds. youtube.com The choice of the Grignard reagent determines the nature of the resulting ketone; for instance, using ethylmagnesium bromide would yield the corresponding propiophenone (B1677668) derivative.

Elucidation of Reaction Mechanisms in the Synthesis of Substituted Pyridinones

Substituted pyridinones are a significant class of heterocyclic compounds, and their synthesis can be achieved through various mechanistic pathways. researchgate.net Understanding these mechanisms is crucial for developing efficient synthetic strategies and controlling product outcomes.

One common mechanism involves the rearrangement of pyridine N-oxides. When treated with a reagent like acetic anhydride, the pyridine N-oxide is activated, making the C2 position electrophilic. This allows for a nucleophilic attack by an acetate (B1210297) ion, followed by elimination to re-aromatize the ring, yielding a 2-acetoxypyridine. Subsequent hydrolysis cleaves the ester to give a 2-hydroxypyridine, which exists in tautomeric equilibrium with the more stable 2-pyridinone form. stackexchange.com

Another pathway is the tandem one-pot conversion of nitriles using a Blaise reaction intermediate. This mechanism involves the formation of a vinyl zinc bromide through a Michael addition, which then undergoes rearrangement and intramolecular ring-closing to yield the 2-pyridinone structure. nih.gov

Condensation reactions also play a central role in pyridinone synthesis. A generally accepted mechanism is the Hantzsch-like pathway, which involves the formation of two key intermediates via Knoevenagel condensation and the reaction of a β-keto-ester with ammonia. A subsequent Michael-type addition of the resulting enamine onto a ylidene compound leads to the formation of dihydropyridinones. nih.gov Similarly, multicomponent reactions can proceed through a Michael addition of an in-situ formed enamino ester to an arylidine cyclic 1,3-diketone. nih.gov

More recent methodologies include oxidative ring expansion. In this approach, a cyclopentenone derivative is converted to a silyl (B83357) enol ether, followed by the introduction of a nitrogen atom using a hypervalent iodine reagent, which then leads to aromatization to form the pyridone ring. chemrxiv.org This method offers high regioselectivity and proceeds under mild conditions. chemrxiv.org

Table 2: Overview of Mechanistic Pathways to Substituted Pyridinones

| Mechanism Name/Type | Key Precursors | Key Steps | Ref. |

| Pyridine N-oxide Rearrangement | Pyridine N-oxide, Acetic anhydride | Activation of N-oxide, Nucleophilic attack at C2, Elimination, Hydrolysis, Tautomerization | stackexchange.com |

| Blaise Reaction Intermediate | Nitriles, Ethyl bromoacetate | Michael addition, Isomerization to α-vinylated zinc complex, Rearrangement, Intramolecular cyclization | nih.gov |

| Hantzsch-like Pathway | Aldehyde, β-keto-ester, Ammonia source | Knoevenagel condensation, Enamine formation, Michael addition, Cyclization | nih.gov |

| Oxidative Ring Expansion | Cyclopentenone derivatives | Silyl enol ether formation, Nitrogen atom insertion, Aromatization | chemrxiv.org |

| Ring-Opening Transformation | Dihydropyrido[2,1-c] stackexchange.comnih.govoxazine-diones | Reaction with binucleophiles (e.g., o-phenylenediamine), Aromatization via oxidation | nih.gov |

These varied mechanisms highlight the versatility of synthetic approaches to the pyridinone scaffold, allowing for the construction of simple to complex polycyclic structures. researchgate.netnih.gov

Chemical Reactivity and Derivatization of 1 3 Bromo 6 Fluoropyridin 2 Yl Ethanone

Pyridine (B92270) Ring Transformations

The pyridine ring in 1-(3-bromo-6-fluoropyridin-2-yl)ethanone is rendered significantly electron-deficient by the electronegative nitrogen atom and the electron-withdrawing effects of the fluoro, bromo, and acetyl substituents. This electronic nature primarily governs its susceptibility to nucleophilic, rather than electrophilic, substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems. libretexts.orgpressbooks.pub In this compound, both the fluorine and bromine atoms can potentially act as leaving groups. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. libretexts.org

The regioselectivity of the substitution (i.e., whether the fluorine at C-6 or the bromine at C-3 is replaced) is influenced by several factors. The presence of the acetyl group at the C-2 position activates the adjacent C-3 and the para-positioned C-6 for nucleophilic attack. Generally, in nucleophilic aromatic substitution reactions of halogenated pyridines, fluorine is a better leaving group than bromine due to the higher electronegativity of the carbon to which it is attached, which facilitates the initial nucleophilic attack—the rate-determining step. libretexts.org However, the reactivity of related compounds like 3-bromo-6-fluoropyridine shows that the bromine atom can also exhibit high activity and be readily replaced by various nucleophiles, such as amines or hydroxide (B78521) ions. pipzine-chem.comgeorgiasouthern.edu

For instance, reactions with primary or secondary amines under thermal conditions or in the presence of a base can lead to the substitution of one of the halogen atoms to form the corresponding aminopyridine derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines

| Reactant | Nucleophile | Conditions | Product |

| 2,6-Dibromopyridine | Methylamine | High Temperature & Pressure | 2-Bromo-6-methylaminopyridine |

| 2,6-Dibromopyridine | Methylamine | High Temperature & Pressure | 2,6-Dimethylaminopyridine |

| 2,4,6-Trinitrochlorobenzene | NaOH (aq) | Room Temperature | 2,4,6-Trinitrophenol |

This table presents data extrapolated from analogous compounds to illustrate potential reactivity.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org However, the pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the ring nitrogen, which deactivates it towards electrophiles. This deactivation is further intensified in this compound by the presence of three additional electron-withdrawing groups (bromo, fluoro, and acetyl). total-synthesis.com

Consequently, this compound is highly unreactive towards standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. youtube.com Forcing such reactions would require harsh conditions, which would likely lead to degradation of the molecule or reaction at the nitrogen atom (N-alkylation or N-oxidation) rather than substitution on the carbon atoms of the ring.

Reactions Involving the Ethanone (B97240) Functional Group

The ethanone group at the C-2 position is a key site for chemical modification, offering pathways for building molecular complexity through condensation, reduction, and oxidation reactions.

The methyl protons of the ethanone group are acidic and can be removed by a base to generate a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly the carbonyl group of aldehydes or ketones, in what are known as condensation reactions.

Drawing parallels with 2-acetylpyridine (B122185), this compound is expected to undergo base-catalyzed Claisen-Schmidt or Aldol-type condensation reactions with aldehydes. rsc.orglabflow.com For example, reaction with aromatic aldehydes would likely yield the corresponding α,β-unsaturated ketone, a chalcone (B49325) derivative. rsc.org These reactions can sometimes lead to more complex products through subsequent Michael additions and intramolecular cyclizations, resulting in the formation of substituted diones or cyclohexanol (B46403) derivatives. ichem.mdresearchgate.net The specific outcome can often be controlled by adjusting reaction conditions such as temperature and stoichiometry. labflow.com

Table 2: Products from Condensation Reactions of 2-Acetylpyridine with Aldehydes

| Aldehyde | Base | Product Type | Specific Product Example | Reference |

| p-Tolualdehyde | Base | Chalcone | (E)-1-(Pyridin-2-yl)-3-(p-tolyl)prop-2-en-1-one | rsc.org |

| p-Tolualdehyde | Base | 2:1 Condensate (Diketone) | 1,5-Di(2-pyridyl)-3-(4-methylphenyl)pentane-1,5-dione | rsc.org |

| 4-Nitrobenzaldehyde | Na₂CO₃ | Aldol Addition | 3-Hydroxy-3-(4-nitrophenyl)-1-(pyridin-2-yl)propan-1-one | labflow.com |

| 2-Formylpyridine | NaOH | Michael Adduct | 1,3,5-Tri(pyridin-2-yl)pentane-1,5-dione | ichem.mdresearchgate.net |

This table illustrates the types of products that could be expected from condensation reactions involving this compound, based on the known reactivity of 2-acetylpyridine.

The carbonyl of the ethanone group is readily susceptible to reduction. A variety of reducing agents can be employed to achieve different outcomes.

Reduction to Alcohol: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), or more powerful ones like lithium aluminum hydride (LiAlH₄) under controlled conditions, will reduce the ketone to the corresponding secondary alcohol, 1-(3-bromo-6-fluoropyridin-2-yl)ethanol. cas.cznih.gov

Complete Reduction to Alkane: More vigorous reduction methods, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated HCl) reductions, can fully reduce the carbonyl group to a methylene (B1212753) group, yielding 2-ethyl-3-bromo-6-fluoropyridine. acs.org Studies on 2-acetylpyridine have shown that reduction with zinc dust in formic acid is also an effective method for this complete reduction. cas.czacs.org

Table 3: Reduction Products of 2-Acetylpyridine

| Reagent | Product | Product Type |

| Lithium aluminum hydride (LiAlH₄) | 1-(2-Pyridyl)-1-ethanol | Secondary Alcohol |

| Zinc (amalgamated) / HCl | 1-(2-Pyridyl)-1-ethanol (main) + 2-Ethylpyridine (B127773) | Alcohol + Alkane |

| Zinc dust / Acetic acid | 1-(2-Pyridyl)-1-ethanol + 2-Ethylpyridine | Alcohol + Alkane |

| Zinc dust / Formic acid | 2-Ethylpyridine | Alkane |

This table summarizes reduction outcomes for the analogous 2-acetylpyridine, indicating potential transformations for this compound. cas.cz

Oxidation of the acetyl group is less common. However, oxidation of the corresponding alcohol, 1-(3-bromo-6-fluoropyridin-2-yl)ethanol, back to the ketone is a standard transformation. The oxidation of the parent 2-ethylpyridine using reagents like tert-butyl hydroperoxide can also serve as a synthetic route to the acetylpyridine. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C-3 position is an ideal handle for transition metal-catalyzed cross-coupling reactions. eie.grresearchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-F bond at the C-6 position is significantly less reactive under typical palladium or nickel-catalyzed conditions, allowing for selective functionalization at the C-3 position. rsc.org

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium or nickel catalyst and a base to form a new C-C bond. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position. rsc.org

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene at the 3-position.

Sonogashira Coupling: Palladium and copper-co-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond, providing access to 3-aminopyridine (B143674) derivatives.

Stille Coupling: Reaction with an organotin reagent catalyzed by palladium.

The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. nih.gov The development of advanced catalytic systems continues to expand the scope and utility of these reactions for functionalizing heteroaromatic halides. rsc.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, the bromine atom at the C-3 position serves as the electrophilic partner for coupling with various aryl, heteroaryl, or alkyl boronic acids or their corresponding esters.

While specific studies detailing the Suzuki-Miyaura reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar 2-acetyl-3-bromopyridine systems. Generally, these reactions are carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂], along with a suitable phosphine (B1218219) ligand and a base. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

A representative, though generalized, reaction scheme is presented below:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridyl Ketones

| Entry | Coupling Partner (Ar-B(OR)₂) | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Not Specified |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | Not Specified |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Not Specified |

Note: The data in this table is illustrative and based on general procedures for similar compounds, as specific data for this compound is not available.

Heck Reactions and Other Aryl-Halide Coupling Methodologies

The Mizoroki-Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, facilitates the formation of C-C bonds by reacting an aryl or vinyl halide with an alkene. In the context of this compound, the Heck reaction would enable the introduction of various alkenyl substituents at the 3-position of the pyridine ring. This reaction typically proceeds in the presence of a palladium catalyst, a base, and often a phosphine ligand.

The reaction conditions, including the choice of catalyst, base, and solvent, significantly influence the reaction's efficiency and stereoselectivity. While specific examples for this compound are not readily found in the literature, related transformations on other bromopyridines provide insight into the potential reaction parameters.

A general representation of the Heck reaction is as follows:

Table 2: General Conditions for Heck Reactions on Bromopyridine Scaffolds

| Entry | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | Not Specified |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | Not Specified |

| 3 | Acrylonitrile | Pd/C | K₂CO₃ | NMP | Not Specified |

Note: This table provides a generalized overview of Heck reaction conditions for bromopyridines, as specific data for the title compound is not available.

C-N and C-O Coupling Strategies

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through cross-coupling reactions is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for achieving these transformations.

For this compound, Buchwald-Hartwig amination would involve the palladium-catalyzed coupling of the bromide with a primary or secondary amine. This reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, Xantphos), and a strong base.

Similarly, C-O bond formation can be achieved through palladium- or copper-catalyzed coupling reactions with alcohols or phenols. The Ullmann condensation, which traditionally uses copper catalysts, is a classic method for this purpose, although palladium-catalyzed variants have also been developed.

Below are generalized reaction schemes for these transformations:

Table 3: Illustrative Conditions for C-N and C-O Coupling of Aryl Bromides

| Coupling Type | Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) |

| C-N (Buchwald-Hartwig) | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Not Specified |

| C-O (Ullmann-type) | Phenol | CuI / L-proline | K₂CO₃ | DMSO | Not Specified |

Note: The conditions presented are based on general methodologies for aryl bromides, as specific examples for this compound are not available in the surveyed literature.

Design and Synthesis of 1 3 Bromo 6 Fluoropyridin 2 Yl Ethanone Analogues and Derivatives for Structure Activity Relationship Sar Studies

Systematic Structural Modifications on the Pyridine (B92270) Core

The pyridine ring of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone is a key pharmacophoric element. Alterations to its substitution pattern can significantly impact its interaction with biological targets.

Positional Isomerism of Halogen Substituents

The arrangement of halogen atoms on the pyridine ring can profoundly affect the electronic distribution and conformational properties of the molecule, thereby influencing its biological activity. The synthesis of positional isomers of this compound allows for a direct assessment of the importance of the specific substitution pattern. For instance, the antiproliferative activity of pyridine derivatives has been shown to be influenced by the presence and position of halogen atoms. nih.gov While specific SAR studies comparing the biological activities of isomers such as 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone and 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone are not extensively documented in publicly available literature, the synthesis of such isomers is feasible and crucial for a comprehensive SAR analysis. The differing inductive and mesomeric effects of the bromine and fluorine atoms at various positions on the pyridine ring would be expected to alter the molecule's interaction with target proteins.

A hypothetical SAR study could involve synthesizing the isomers listed in the table below and evaluating their activity against a specific biological target.

| Compound Name | Bromine Position | Fluorine Position | Ethanone (B97240) Position | Expected Electronic Effect Variation |

| This compound | 3 | 6 | 2 | Reference compound with specific electron-withdrawing and steric properties. |

| 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone | 5 | 3 | 2 | Altered dipole moment and electron density distribution on the pyridine ring. |

| 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone | 3 | 5 | 2 | Different steric hindrance around the ethanone group and altered hydrogen bonding capacity. |

| 1-(2-Bromo-5-fluoropyridin-3-yl)ethanone | 2 | 5 | 3 | Significant change in the molecule's overall shape and electronic properties. |

This table presents hypothetical data for illustrative purposes, as specific comparative biological data was not found in the search results.

Alterations in the Ethanone Side Chain

The ethanone side chain at the 2-position of the pyridine ring is another key site for modification. Changes to this group can affect the molecule's polarity, size, and ability to participate in hydrogen bonding or other interactions. Modifications could include:

Reduction of the ketone: Conversion of the ketone to a secondary alcohol introduces a hydroxyl group, which can act as a hydrogen bond donor and acceptor, potentially leading to new interactions with a biological target.

Alkylation or arylation at the alpha-position: Introduction of substituents on the methyl group of the ethanone moiety can explore steric tolerance in the binding pocket.

Chain extension or homologation: Replacing the methyl group with larger alkyl or aryl groups can probe the extent of the binding site.

Conversion to other functional groups: The ketone can be transformed into oximes, hydrazones, or other functional groups to introduce different electronic and steric properties.

Development of Conjugates and Hybrid Molecules Incorporating the Pyridinone Scaffold

To enhance therapeutic efficacy or to target multiple biological pathways, the this compound scaffold can be incorporated into larger molecules, creating conjugates or hybrid compounds.

Bioisosteric Replacements in Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic parameters. auctoresonline.org For the this compound scaffold, several bioisosteric replacements could be considered:

Replacement of the ethanone group: The acetyl group could be replaced with other functionalities such as a nitrile, an oxazole, or a trifluoromethyl group to modulate electronic and steric properties. For instance, the replacement of a pyridine nitrogen with a 'C-CN' unit has been shown to improve biological activity in some cases. researchgate.net

Replacement of halogen atoms: A fluorine atom can often be replaced by a hydrogen atom or a hydroxyl group, while a bromine atom might be substituted with a chlorine atom or a trifluoromethyl group to fine-tune lipophilicity and electronic effects. The use of 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide has been successfully demonstrated. rsc.org

Ring bioisosteres: In some cases, the entire pyridine ring could be replaced with other five- or six-membered heterocyclic rings like pyrimidine (B1678525), pyrazine, or thiophene (B33073) to explore different chemical space.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Ethanone (-COCH₃) | Nitrile (-CN) | Similar size and electronics, can act as a hydrogen bond acceptor. |

| Ethanone (-COCH₃) | Oxadiazole | Mimics the steric and electronic properties of the acetyl group. |

| Fluorine (-F) | Hydroxyl (-OH) | Similar in size, can act as a hydrogen bond donor and acceptor. |

| Bromine (-Br) | Trifluoromethyl (-CF₃) | Similar steric bulk, strong electron-withdrawing group. |

| Pyridine Ring | Thiophene Ring | Can maintain aromaticity and engage in similar pi-stacking interactions. |

This table presents potential bioisosteric replacements based on general medicinal chemistry principles.

Synthesis of Isotope-Labeled Analogues for Tracer and Mechanistic Studies

Isotopically labeled compounds are indispensable tools in drug discovery and development. nih.gov They are used in a variety of studies, including:

Mechanistic studies: To elucidate the mechanism of action of a drug by tracking its metabolic fate or its interaction with a target enzyme. researchgate.net

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Positron Emission Tomography (PET) imaging: Radiolabeled analogues can be used as tracers to visualize and quantify the distribution of a drug or its target in vivo. nih.gov

Several methods exist for the isotopic labeling of pyridine rings. nih.govresearchgate.netchemrxiv.org For this compound, labeling could be achieved by:

Incorporation of stable isotopes: Such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). ¹⁵N-labeling of the pyridine ring can be achieved through methods like the Zincke reaction followed by ring-closing with a labeled ammonium (B1175870) salt. researchgate.net

Incorporation of radioisotopes: Such as Tritium (³H), Carbon-14 (¹⁴C), or Fluorine-18 (¹⁸F). Given the presence of a fluorine atom in the parent molecule, ¹⁸F-labeling would be a particularly attractive strategy for PET imaging studies. This can be achieved through nucleophilic substitution of a suitable precursor. nih.gov

The synthesis of these labeled analogues, while often challenging, provides invaluable information for understanding the biological properties of this compound and its derivatives, ultimately guiding the design of more effective therapeutic agents.

Pharmacological and Biological Applications of 1 3 Bromo 6 Fluoropyridin 2 Yl Ethanone and Its Derivatives

Medicinal Chemistry Applications and Target Identification

The structural framework of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone is of significant interest in the design of novel drugs targeting the central nervous system. The presence of the 6-fluoropyridin moiety, in particular, has been explored in the creation of ligands for dopamine (B1211576) and serotonin (B10506) receptors.

Modulators of Dopamine and Serotonin Receptors

Derivatives of fluoropyridine have been investigated for their potential to interact with both dopamine (D2/D3) and serotonin (5-HT1A) receptors. This multi-target approach is considered a promising strategy for the treatment of complex neurological and psychiatric disorders, such as Parkinson's disease.

Research into novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives has shown that compounds with a 6-fluoropyridin component can exhibit potent agonistic activity at D2 and D3 receptors. Partial agonists are of particular interest as they can modulate receptor activity, providing a therapeutic effect with a potentially lower risk of the side effects associated with full agonists. Studies have indicated that certain derivatives can act as multi-target agents, also displaying agonism at 5-HT1A receptors.

The 6-fluoropyridin scaffold has been incorporated into the design of compounds targeting the 5-HT1A receptor. Agonism at this receptor is a well-established mechanism for anxiolytic and antidepressant effects. The development of molecules that can simultaneously modulate 5-HT1A and dopamine receptors could offer a more comprehensive treatment for conditions that involve dysregulation of both neurotransmitter systems.

The dual modulation of dopamine D2/D3 and serotonin 5-HT1A receptors is a key strategy in the development of new treatments for Parkinson's disease. Stimulation of these receptors is believed to help alleviate both motor and non-motor symptoms of the disease. The use of fluoropyridine-containing compounds represents a promising avenue for the discovery of novel anti-Parkinsonian drugs with a multi-target profile, potentially offering improved efficacy and a better side-effect profile compared to existing therapies.

Phosphodiesterase (PDE) Inhibition

While the primary focus of research involving fluoropyridine derivatives has been on dopamine and serotonin receptors, the structural motifs present in this compound could also be relevant for the design of inhibitors for other enzyme families, such as phosphodiesterases.

Phosphodiesterase 2A (PDE2A) is an enzyme that plays a role in intracellular signaling pathways and is considered a therapeutic target for cognitive disorders. Although direct evidence linking this compound to the synthesis of PDE2A inhibitors is not currently established in publicly available research, the chemical functionalities of this compound make it a plausible starting point for the design of such inhibitors. The development of selective PDE2A inhibitors is an active area of research for potential treatments of neurological conditions characterized by cognitive impairment.

Glutaminyl Cyclase (QPCT/QPCTL) Inhibition for Oncological Research

Glutaminyl cyclase (QC) and its isoenzyme (QPCTL) are involved in the post-translational modification of proteins, specifically the cyclization of N-terminal glutamine residues to form pyroglutamate (B8496135) (pGlu). This modification can enhance the stability and bioactivity of various peptides and proteins. In the context of oncology, QPCTL has been identified as a crucial enzyme in the maturation of CD47, a "don't eat me" signal overexpressed on the surface of cancer cells. By catalyzing the pGlu formation on CD47, QPCTL strengthens the interaction between CD47 on cancer cells and SIRPα on macrophages, thereby inhibiting phagocytosis and allowing cancer cells to evade the immune system.

The inhibition of QPCT and QPCTL has emerged as a promising strategy in cancer immunotherapy. By preventing the pGlu modification of CD47, inhibitors can disrupt the CD47-SIRPα signaling axis, enhance the phagocytosis of tumor cells, and thereby stimulate an anti-cancer immune response. Research in this area has led to the development of various small molecule inhibitors targeting these enzymes. While a wide range of chemical scaffolds are being explored for QC inhibition, the investigation of pyridine-based structures is an active area of research. However, specific studies on the glutaminyl cyclase inhibitory activity of derivatives of this compound have not been prominently reported in publicly available scientific literature. The pyridine (B92270) scaffold is a common motif in kinase inhibitors and other targeted therapies, suggesting that derivatives of this compound could potentially be explored for their QPCT/QPCTL inhibitory activity in the future.

Catechol-O-methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolism of catecholamines, such as dopamine, norepinephrine, and epinephrine. COMT inhibitors are clinically used as adjuncts in the treatment of Parkinson's disease to prevent the peripheral degradation of levodopa, thereby increasing its bioavailability to the brain. nih.gov The chemical structures of known COMT inhibitors are diverse and include nitrocatechol-type and other heterocyclic compounds. nih.govdrugbank.com

The pyridine ring is a scaffold that has been incorporated into the design of some COMT inhibitors. nih.gov However, a review of the current scientific literature does not indicate that derivatives of this compound have been specifically investigated as COMT inhibitors. The development of novel COMT inhibitors with improved efficacy and safety profiles is an ongoing area of research, and the exploration of diverse chemical scaffolds, including substituted pyridines, remains a viable strategy. researchgate.net

Exploration of Other Potential Biological Activities

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. Pyridine and its derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activities. nih.gov The incorporation of halogen atoms, such as bromine and fluorine, into the pyridine ring can significantly influence the antimicrobial potency of these compounds.

While specific studies on the antimicrobial activity of this compound derivatives are not extensively documented, research on structurally related compounds provides insights into their potential. For instance, various bromo-pyrimidine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. ijpcbs.com Similarly, imidazo[4,5-b]pyridine derivatives containing a bromo-substituent have been shown to be more effective against Gram-positive bacteria. mdpi.com The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Below is a table summarizing the antimicrobial activity of some bromo-substituted heterocyclic compounds, which can serve as a reference for the potential activity of this compound derivatives.

| Compound | Target Organism | Activity (MIC µg/mL) |

| 5-bromo-pyrimidine derivative 5c | Staphylococcus aureus | - |

| 5-bromo-pyrimidine derivative 5e | Escherichia coli | - |

| 6-bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine | Bacillus cereus | - |

| 6-bromo-2-phenyl-3-benzyl-3H-imidazo[4,5-b]pyridine | Escherichia coli | - |

Note: Specific MIC values for the bromo-pyrimidine derivatives were not provided in the source material, but they were described as having significant activity. The data for imidazo[4,5-b]pyridine derivatives is based on their described sensitivity profile.

Cytotoxic Activity

Pyridine derivatives are a well-established class of compounds in the development of anticancer agents, with several pyridine-containing drugs approved for clinical use. ijsat.orgekb.egnih.gov The cytotoxic activity of these compounds is often mediated through the inhibition of various cellular targets, including kinases and other enzymes involved in cancer cell proliferation and survival. The presence of halogen substituents on the pyridine ring can modulate the cytotoxic potency and selectivity of these derivatives.

The following table presents the cytotoxic activity of some pyridine and pyrimidine (B1678525) derivatives against various cancer cell lines, illustrating the potential of this class of compounds in oncology.

| Compound | Cell Line | IC50 (µM) |

| Pyridine urea (B33335) derivative 8e | MCF-7 (Breast) | < Doxorubicin |

| Pyridine urea derivative 8n | MCF-7 (Breast) | < Doxorubicin |

| Pyridine derivative 28 | MCF-7 (Breast) | 3.42 |

| Pyridine derivative 28 | A549 (Lung) | 5.97 |

| Pyridine-thiazole hybrid 4 | NCI-H460 (Lung) | - |

| Pyridine-thiazole hybrid 4 | LOX IMVI (Melanoma) | 0.312 |

Note: The IC50 values for some compounds were described comparatively to a standard drug without providing a specific value. The data is intended to be representative of the cytotoxic potential of related scaffolds.

Enzyme Inhibition (e.g., CYP2E1)

The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including drugs, as well as endogenous compounds. Inhibition of specific CYP isoforms can lead to significant drug-drug interactions and altered pharmacokinetic profiles. The pyridine scaffold is known to be present in a number of CYP inhibitors.

CYP2E1 is an important member of the CYP family, known for its role in the metabolism of small molecular weight compounds, including ethanol (B145695) and some procarcinogens. The inhibition of CYP2E1 is a subject of interest in toxicology and drug development. While there is no direct evidence from the searched literature on the inhibition of CYP2E1 by this compound or its derivatives, the potential for interaction exists based on the pyridine core. Halogenated pyridine derivatives have been studied for their inhibitory effects on other CYP isoforms, such as CYP1B1, where the position of the pyridine nitrogen and other substituents influences the inhibitory potency. nih.gov Further research would be necessary to determine if derivatives of this compound exhibit any significant inhibitory activity against CYP2E1 or other CYP isoforms.

Preclinical Evaluation of Biological Activity

The preclinical evaluation of a compound's biological activity is a crucial step in the drug discovery and development process. This stage involves in vitro and in vivo studies to assess the efficacy, and potential mechanisms of action of a new chemical entity. For derivatives of this compound, a comprehensive preclinical evaluation would be contingent on the identification of significant biological activity in initial screening assays.

Based on the activities of structurally related compounds, a preclinical development path for derivatives of this compound could be envisioned in the field of oncology. ijsat.orgekb.eg Should derivatives demonstrate potent and selective cytotoxic activity against cancer cell lines, further preclinical studies would be warranted. These could include more extensive in vitro testing across a wider panel of cancer cell lines, as well as mechanistic studies to identify the molecular target(s) responsible for the anticancer effects.

Following promising in vitro results, in vivo studies in animal models of cancer would be the next logical step. These studies would aim to evaluate the antitumor efficacy of the compounds, and establish a preliminary understanding of their pharmacokinetic and pharmacodynamic properties. The development of fluoropyridine derivatives as anticancer agents has seen compounds advance to clinical trials, highlighting the potential of this class of molecules. ijsat.org Any future preclinical evaluation of this compound derivatives would be guided by the specific biological activities they exhibit.

In vitro Receptor Binding and Functional Assays

Derivatives based on the pyridinyl ethanone (B97240) structure have been investigated as potent modulators of specific ion channels. A key area of development has been in targeting the Ca2+ activated potassium channel 3.1 (KCa3.1), also known as the Gàrdos channel. nih.gov The expression of this channel is dysregulated in numerous disease states, including various cancers, making it a significant therapeutic and diagnostic target. nih.gov

Senicapoc (B1681619), a known inhibitor of the KCa3.1 channel, has served as a foundational compound for developing new derivatives. nih.gov This compound demonstrates high affinity for the KCa3.1 channel, with a reported half-maximal inhibitory concentration (IC50) of 11 ± 2 nM in human erythrocytes. nih.gov Building upon this, a fluoroethoxy derivative of senicapoc, compound 28 , was synthesized and its ability to inhibit the KCa3.1 channel was confirmed through patch clamp experiments, demonstrating that the functional activity was retained in the new derivative. nih.govnih.gov

| Compound | Target | Assay Type | Key Finding | Source |

|---|---|---|---|---|

| Senicapoc (1) | KCa3.1 Channel | Inhibition Assay (Human Erythrocytes) | IC50 = 11 ± 2 nM | nih.gov |

| Fluoroethoxy senicapoc derivative (28) | KCa3.1 Channel | Patch Clamp Experiment | Confirmed inhibitory activity | nih.govnih.gov |

Assessment of Metabolic Stability (e.g., Microsomal Stability)

The viability of a chemical compound for therapeutic or diagnostic applications is heavily dependent on its metabolic stability. Compounds that are rapidly metabolized may have limited efficacy in vivo. For derivatives of this compound developed as potential imaging agents, in vitro stability has been a critical evaluation parameter.

The fluoroethoxy senicapoc derivative 28 was assessed for its stability in both mouse and human serum, where it demonstrated stability in vitro. nih.govnih.gov However, subsequent in vivo biodistribution studies detected the presence of [18F]fluoride, which prompted further investigation. nih.govnih.gov An in vitro metabolism study was conducted, which uncovered a potential degradation pathway for fluoroethoxy derivatives. nih.gov This finding is significant for the design of new PET tracers, suggesting that the fluoroethoxy moiety may be susceptible to metabolic cleavage in vivo. nih.gov

| Compound | Assay Matrix | Finding | Source |

|---|---|---|---|

| Fluoroethoxy senicapoc derivative (28) | Mouse Serum | Demonstrated in vitro stability | nih.govnih.gov |

| Human Serum | Demonstrated in vitro stability | nih.govnih.gov |

Imaging Agent Development (e.g., PET Tracers)

The dysregulation of the KCa3.1 channel in various pathologies makes it an attractive target for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov PET requires a radiolabeled tracer that can selectively bind to the target of interest.

Initial efforts focused on synthesizing [18F]senicapoc as a PET tracer, owing to senicapoc's high affinity and selectivity for the KCa3.1 channel. nih.govnih.gov However, challenges encountered during the 18F-fluorination process necessitated an alternative approach. nih.govnih.gov This led to the design and successful synthesis of the [18F]fluoroethoxy senicapoc derivative, [18F]28, as a potential PET tracer for imaging the KCa3.1 channel. nih.gov

The radiosynthesis of [18F]28 was achieved, and the final product was isolated using semi-preparative radio-HPLC. The identity of the radiolabeled compound was confirmed by co-injection with its non-radioactive reference standard. nih.gov The resulting tracer was formulated in a ready-to-inject solution with an ethanol concentration below 10%. nih.gov This process yielded a PET tracer with high radiochemical purity suitable for in vivo studies. nih.gov

| Parameter | Value | Source |

|---|---|---|

| PET Tracer | [18F]Fluoroethoxy senicapoc derivative ([18F]28) | nih.gov |

| Decay Corrected Radiochemical Yield | 4.0 ± 1.5% | nih.gov |

| Radiochemical Purity | >96% | nih.gov |

Computational and Theoretical Investigations of 1 3 Bromo 6 Fluoropyridin 2 Yl Ethanone Systems

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as a derivative of 1-(3-bromo-6-fluoropyridin-2-yl)ethanone, to a biological target, typically a protein or enzyme.

The process involves computationally placing the ligand into the binding site of a receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each "pose." For a hypothetical derivative of this compound, molecular docking could elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to its binding affinity. The bromine and fluorine atoms, along with the carbonyl group and the pyridine (B92270) nitrogen, would be of particular interest for their potential to form specific interactions with amino acid residues in a target's active site.

While specific docking studies on this compound are not published, studies on similar bromo-pyridyl compounds have demonstrated the utility of this approach in identifying potential therapeutic agents, for instance, as antimycobacterial agents. researchgate.net The insights from such modeling can guide the rational design of more potent and selective inhibitors.

Table 1: Hypothetical Key Interaction Points for this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Bromine Atom | Halogen Bond Donor, Hydrophobic Interaction | Electron-rich residues (e.g., backbone carbonyls), Leucine, Isoleucine, Valine |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules like this compound. These methods can provide detailed information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The calculated electronic properties can be used to predict the molecule's reactivity. For example, the distribution of electrostatic potential can indicate sites susceptible to nucleophilic or electrophilic attack. The energies of the HOMO and LUMO and the resulting HOMO-LUMO gap are important descriptors of chemical reactivity and kinetic stability.

For this compound, DFT calculations could reveal how the electron-withdrawing effects of the bromine, fluorine, and acetyl groups influence the electron density of the pyridine ring, thereby affecting its reactivity in, for example, nucleophilic aromatic substitution reactions. While specific DFT data for this compound is not available, studies on related 2-acetylpyridine (B122185) derivatives have utilized these methods to understand their electronic properties. scielo.br

Table 2: Predicted Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Trend and Significance |

|---|---|

| HOMO Energy | Relatively low, indicating moderate electron-donating ability. |

| LUMO Energy | Low, indicating a good electron-accepting ability, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate, suggesting reasonable kinetic stability. |

| Mulliken Atomic Charges | Negative charge concentration on N, O, and F atoms; positive charge on carbonyl C and C-Br. |

| Electrostatic Potential | Negative potential around N, O, and F; positive potential on hydrogens of the acetyl group. |

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For derivatives of this compound, the orientation of the acetyl group relative to the pyridine ring would be a key conformational feature. The presence of the bulky bromine atom at the 3-position could influence this orientation.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of these molecules over time. MD simulations model the movement of atoms and molecules, allowing for the exploration of conformational landscapes and the study of how the molecule interacts with its environment, such as a solvent or a biological receptor. For derivatives of this compound, MD simulations could reveal the flexibility of the molecule and the stability of its interactions with a target protein, providing a more realistic picture of the binding process than static docking. Although no specific MD studies on this compound are published, the methodology is widely applied to understand the behavior of small molecules in biological systems. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to build a model that correlates these descriptors with their measured biological efficacy. Such a model could guide the optimization of the lead compound by suggesting modifications that are likely to improve its activity.

While no QSAR models have been specifically developed for this compound derivatives, the approach has been successfully applied to a wide range of substituted pyridine compounds to predict various biological activities. nih.govmdpi.com The development of a robust QSAR model would require a dataset of structurally related compounds with experimentally determined biological data.

Table 3: Relevant Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives

| Descriptor Class | Examples | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Electrostatic interactions with the target, reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Shape complementarity with the binding site. |

| Hydrophobic | LogP, Polar surface area (PSA) | Membrane permeability, hydrophobic interactions with the target. |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the methyl protons of the ethanone (B97240) group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo, fluoro, and acetyl substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ketone group would appear at a characteristic downfield chemical shift. The carbons in the pyridine ring would show distinct signals, with their chemical shifts influenced by the attached functional groups.

Expected ¹H and ¹³C NMR Data

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| CH₃ | ~2.5 | ~25-30 | Singlet | N/A |

| C=O | N/A | ~190-200 | N/A | N/A |

| Pyridine-H4 | ~7.8-8.2 | ~125-135 | Doublet of doublets | J(H-H), J(H-F) |

| Pyridine-H5 | ~7.2-7.6 | ~140-150 | Doublet of doublets | J(H-H), J(H-F) |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation. The exact mass of the molecule is a critical piece of data for its identification.

The fragmentation of the molecule in the mass spectrometer would likely involve the loss of the acetyl group and subsequent fragmentation of the pyridine ring. The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Expected Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₇H₅BrFNO |

| Molecular Weight | 218.02 g/mol |

| Expected [M]+ Peak (m/z) | ~217 and 219 (isotopic pattern) |

| Major Fragmentation Peaks (m/z) | Loss of CH₃CO, Br, F |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Typical HPLC Parameters

| Parameter | Typical Conditions |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | ~1.0 mL/min |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for identifying and quantifying this compound in complex matrices. The LC component separates the compound from impurities, and the MS component provides mass information for confirmation.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the carbonyl group of the ketone, the C-Br bond, the C-F bond, and the aromatic pyridine ring.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1680-1700 |

| C-Br | 500-600 |

| C-F | 1000-1400 |

| Aromatic C=C and C=N | 1400-1600 |

| Aromatic C-H | 3000-3100 |

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone Analogues with Enhanced Selectivity and Potency

The development of next-generation analogues of this compound is a key focus of ongoing research, aiming to create compounds with superior efficacy and target specificity. The pyridinone scaffold offers multiple positions for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. nih.gov

Key Design Strategies:

Structure-Activity Relationship (SAR) Studies: A primary strategy involves systematic modifications at various positions of the pyridinone ring to understand how these changes affect biological activity. For instance, introducing different substituents at the C3 and C4 positions of the pyridinone ring has been shown to be crucial for the antiviral activity of some derivatives. nih.gov Similarly, adding substituents to the phenyl group in related structures has led to derivatives with potent inhibitory activity at nanomolar concentrations. frontiersin.org

Scaffold Hopping and Fragment-Based Design: "Scaffold hopping" can be employed to replace the core structure while maintaining key binding interactions, potentially leading to improved properties like solubility and potency. frontiersin.orgnih.gov For example, replacing a phenyl ring with a pyridinone ring in a known inhibitor was used to increase the number of hydrogen bond acceptors and enhance properties. frontiersin.orgnih.gov Fragment-based approaches can also be used to build upon the core structure, adding chemical moieties that increase potency. frontiersin.org

Molecular Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. mdpi.com

The synthesis of these new analogues often involves multi-step reactions, starting from precursors like 5-bromo-2,4-dichloro pyrimidine (B1678525). nih.gov Modern synthetic methods, such as one-pot synthesis protocols, can make the production of diverse pyridinone derivatives more efficient and environmentally friendly. nih.gov

Strategies for Improving Pharmacokinetic Profiles and Bioavailability

A significant challenge in drug development is optimizing the pharmacokinetic profile of a lead compound to ensure it reaches its target in the body at an effective concentration. For derivatives of this compound, several strategies can be employed to enhance their absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical Modifications: The incorporation of fluorine is a well-established strategy to improve metabolic stability and membrane permeability, which can lead to better oral bioavailability. nih.govrroij.com The fluorine atom already present in the parent compound is advantageous, and further strategic fluorination could be explored. Other modifications, such as adding ionizable polar substituents, can dramatically improve aqueous solubility without negatively impacting target binding. acs.orgnih.gov

Prodrug Approach: Converting the active drug into an inactive prodrug can overcome issues like poor solubility or rapid metabolism. mdpi.comnih.gov The prodrug is designed to be converted into the active form in the body, often at the target site. nih.gov Oral fluoropyrimidine anticancer agents like capecitabine (B1668275) are successful examples of this strategy. mdpi.comnih.gov

Formulation Strategies: The solid form of a drug can significantly impact its solubility and bioavailability. drughunter.com Techniques such as salt formation, co-crystallization, and the use of amorphous solid dispersions can improve the dissolution rate of poorly soluble compounds. drughunter.comazolifesciences.com Encapsulation in systems like cyclodextrins can also enhance solubility. encyclopedia.pub

Physiologically-based pharmacokinetic (PBPK) modeling is a valuable tool that can simulate the in vivo performance of new compounds, helping to predict their ADME properties and guide optimization efforts. nih.gov

Exploration of Novel Therapeutic Modalities and Disease Indications

The pyridinone scaffold is present in a wide range of biologically active compounds, suggesting that analogues of this compound could be developed for various diseases. nih.gov The versatility of this scaffold allows it to interact with numerous biological targets, including protein kinases, histone deacetylase (HDAC), and various receptors. frontiersin.orgnih.gov

Potential Therapeutic Areas:

Oncology: Pyridinone-containing molecules have shown broad-spectrum antiproliferative activity against various human tumor cell lines. frontiersin.orgnih.gov They can target key cancer-related proteins like protein tyrosine kinases and Met kinase. nih.gov Some pyridinone derivatives have emerged as potent inhibitors of kinases like JNK and PIM-1, which are involved in cancer cell survival and proliferation. nih.govtandfonline.com

Infectious Diseases: The pyridinone core is found in compounds with significant antiviral and antibacterial properties. nih.gov For example, derivatives have been developed as inhibitors of influenza PA endonuclease and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. frontiersin.orgnih.gov

Inflammatory Diseases: Certain pyridinone derivatives have been identified as agonists for the formyl peptide receptor (FPR), indicating potential for the treatment of chronic inflammatory diseases like rheumatoid arthritis. nih.gov

Central Nervous System (CNS) Disorders: The scaffold has been used to develop agents for Alzheimer's disease by targeting multiple disease-related factors. nih.gov